molecular formula C19H24N2O3S2 B2910051 3-acetyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 1448033-65-5

3-acetyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2910051
CAS No.: 1448033-65-5
M. Wt: 392.53
InChI Key: ULMVPVPNPOXZSN-UHFFFAOYSA-N
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Description

3-acetyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, designed for professional laboratory use. This molecule incorporates a benzenesulfonamide group, a well-established pharmacophore known for its ability to inhibit carbonic anhydrase (CA) enzymes . Specific benzenesulfonamide derivatives are actively investigated as potent, selective inhibitors of cancer-associated CA isoforms IX and XII, which are overexpressed in hypoxic solid tumors and represent promising targets for anticancer therapy . The compound's structure also features a piperidine ring, a privileged scaffold in drug discovery that contributes to the bioactivity of numerous pharmaceuticals . Piperidine derivatives are present in more than twenty classes of approved drugs and exhibit a wide range of therapeutic properties, including anticancer effects . The integration of a thiophene ring further enhances the structural diversity and potential for interaction with biological targets, as this heterocycle is commonly used in drug design to optimize properties like potency and metabolic stability. The strategic combination of these moieties suggests this compound has high research value, particularly in the discovery and development of novel targeted therapies. It is an essential tool for scientists studying enzyme inhibition mechanisms, cancer cell metabolism, and structure-activity relationships (SAR) in preclinical settings. This product is intended for research and development purposes exclusively and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-acetyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-15(22)17-4-2-5-18(14-17)26(23,24)20-9-12-21-10-7-16(8-11-21)19-6-3-13-25-19/h2-6,13-14,16,20H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMVPVPNPOXZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The piperidine ring can be synthesized through hydrogenation or cyclization reactions .

The final step involves the sulfonation of the benzene ring and the coupling of the thiophene-piperidine intermediate with the benzenesulfonamide group under specific reaction conditions, such as the use of a strong acid catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 3-acetyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene and piperidine rings may interact with biological receptors, leading to various pharmacological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates .

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following table summarizes the target compound and its closest structural analogs, highlighting differences in substituents, molecular weight, and reported biological activities:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound : 3-acetyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide Thiophen-2-yl, acetyl ~417.52 (calculated) Hypothesized anticancer/COX-2 inhibition
N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide Indole, 4-methylbenzenesulfonamide Not reported Synthesized via gold catalysis; no activity data
4-(4-(1-(2-(2-(4-Isobutylphenyl)propanoyl)hydrazineylidene)ethyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide Triazole, isobutylphenyl Not reported COX-2 inhibitor with in vivo PGE2 reduction
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyridin-2-yl)benzenesulfonamide Thiophen-2-yl, enaminone Not reported Anticancer activity comparable to doxorubicin
3-acetyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide Thiazole, trifluoromethyl 454.5 No biological data reported
3-fluoro-N-{1-[2-(biphenyl-2-yloxy)ethyl]piperidin-4-yl}-benzenesulfonamide Fluorophenyl, biphenyl-2-yloxy Not reported Synthesized as part of a sulfonamide library

Key Structural and Functional Differences

Thiophene vs. Thiazole/Indole Substituents: The thiophen-2-yl group in the target compound is distinct from thiazole (e.g., compound in ) or indole (e.g., ) substituents. Thiophene’s electron-rich aromatic system may enhance binding to hydrophobic pockets, whereas thiazole’s nitrogen atom could participate in hydrogen bonding.

Acetyl Group vs. Other Functional Moieties :

  • The 3-acetyl group in the target compound differs from hydrazineylidene-triazole () or trifluoromethyl () substituents. Acetyl groups may increase lipophilicity compared to polar triazoles but reduce it relative to fluorinated groups.

Piperidine Modifications :

  • The piperidine ring in the target compound is substituted with thiophen-2-yl, whereas analogs in feature biphenyl-2-yloxy or fluorophenyl groups. Piperidine substitution patterns influence conformational flexibility and receptor selectivity.

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound’s molecular weight (~417.52 g/mol) is lower than the trifluoromethyl-thiazole analog (454.5 g/mol, ), which may improve bioavailability.
  • Solubility : The acetyl group could enhance aqueous solubility compared to highly fluorinated or bulky substituents (e.g., trifluoromethyl in ).

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